N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide
Description
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide is a synthetic quinoline derivative characterized by a quinoline core substituted at the 8-position with a carboxamide group. The carboxamide is further functionalized with a pentyl chain bearing a 2-sulfanylacetamido moiety. This structure combines the aromatic rigidity of quinoline with the reactive sulfhydryl (-SH) group, which may enhance binding to biological targets via disulfide bond formation or metal coordination. The compound’s molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 373.48 g/mol.
Properties
CAS No. |
828920-11-2 |
|---|---|
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(12-23)18-9-2-1-3-10-20-17(22)14-8-4-6-13-7-5-11-19-16(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,21)(H,20,22) |
InChI Key |
MCZTZVMBLBXXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCCCCCNC(=O)CS)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide comprises a quinoline-8-carboxamide core linked to a pentyl chain bearing a sulfanylacetamido group. Retrosynthetic analysis suggests two primary disconnections:
Synthetic Routes and Methodologies
Synthesis of Quinoline-8-Carboxylic Acid Derivatives
The quinoline core is typically derived from 8-hydroxyquinoline or commercially available quinoline-8-carboxylic acid. In a protocol analogous to, quinoline-8-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under reflux (60–70°C, 4–6 hours). The resulting quinoline-8-carbonyl chloride is isolated via solvent evaporation and used directly in subsequent steps.
Preparation of the Pentylsulfanylacetamide Intermediate
The pentylsulfanylacetamide side chain is synthesized in three stages:
Stage 1: Protection of 2-Mercaptoacetic Acid
To prevent thiol oxidation, 2-mercaptoacetic acid is protected as a tert-butyl disulfide :
- React 2-mercaptoacetic acid with tert-butyl chlorodisulfide in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C.
- Isolate the protected intermediate via extraction (ethyl acetate/water) and column chromatography (hexane:ethyl acetate, 3:1).
Stage 2: Amide Bond Formation with 5-Aminopentanol
- React the protected 2-(tert-butyldisulfanyl)acetic acid with 5-aminopentanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature (24 hours).
- Purify the product (5-(2-(tert-butyldisulfanyl)acetamido)pentanol ) via silica gel chromatography (ethyl acetate:methanol, 9:1).
Stage 3: Conversion of Alcohol to Amine
- Oxidize the alcohol to a primary amine using a Gabriel synthesis approach:
Coupling of Quinoline-8-Carbonyl Chloride with the Pentylamine Intermediate
- Combine quinoline-8-carbonyl chloride with 5-(2-(tert-butyldisulfanyl)acetamido)pentylamine in anhydrous DCM, using N,N-diisopropylethylamine (DIPEA) as a base (0°C to room temperature, 12 hours).
- Extract the crude product (N-[5-(2-(tert-butyldisulfanyl)acetamido)pentyl]quinoline-8-carboxamide ) with DCM and water, followed by column chromatography (ethyl acetate:hexane, 1:1).
Deprotection of the Thiol Group
- Cleave the tert-butyl disulfide protecting group using trifluoroacetic acid (TFA) in DCM (room temperature, 2 hours).
- Neutralize with aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
- Final purification via recrystallization (ethanol:water, 4:1) yields This compound as a white solid.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (dd, J = 4.2 Hz, 1H, quinoline H-2), 8.45 (dd, J = 8.3 Hz, 1H, quinoline H-5), 7.65–7.58 (m, 2H, quinoline H-6,7), 3.42 (t, J = 6.8 Hz, 2H, NHCH₂), 2.85 (t, J = 7.1 Hz, 2H, CH₂SH), 1.60–1.45 (m, 4H, pentyl CH₂).
- HRMS (ESI+) : m/z calculated for C₁₇H₂₂N₃O₂S [M+H]⁺: 332.1432; found: 332.1435.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 60:40) confirmed ≥98% purity with a retention time of 6.7 minutes.
Applications and Further Directions
The compound’s sulfhydryl group enables potential conjugation to metal nanoparticles or polymers for drug delivery systems. Future work should explore its inhibitory activity against carbonic anhydrases, given structural similarities to compounds in.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated quinolines, nitroquinolines, alkylquinolines
Scientific Research Applications
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetamido side chain can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide and related compounds:
*Estimated based on structural analogs.
Key Findings:
Functional Group Impact on Activity: The sulfhydryl group in this compound distinguishes it from sulfonamide or methoxy-substituted analogs (e.g., benzene sulfonamide derivatives , patent EP compounds ). Methylthio (-SCH₃) in N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide offers steric bulk without the reactivity of -SH, possibly favoring metabolic stability over target binding.
Biological Activity: Quinoline-8-carboxamide benzene sulfonamide derivatives exhibit confirmed hypoglycemic effects , suggesting that the carboxamide-quinoline scaffold is critical for glucose metabolism modulation. The absence of sulfonamide in the primary compound may shift its mechanism toward glucosylceramide synthase inhibition, as seen in patent EP analogs . N-substituted imino sugars share the pentyl linker but replace sulfhydryl with methoxy groups, indicating that linker length alone is insufficient for activity—substituent chemistry dictates target specificity.
Physicochemical Properties :
- The sulfonic acid group in N-Phenyl-1-naphthylamine-8-sulfonic acid confers high polarity, limiting membrane permeability compared to the more lipophilic sulfanylacetamido-pentyl chain in the primary compound.
- Melting points vary significantly: N-Phenyl-1-naphthylamine-8-sulfonic acid melts at 215–217°C , whereas sulfhydryl-containing compounds like the primary analog likely have lower melting points due to reduced crystallinity.
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